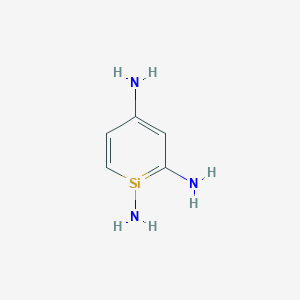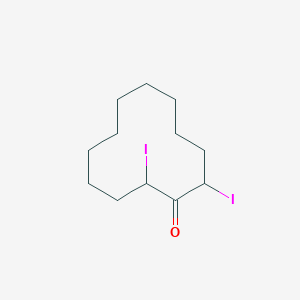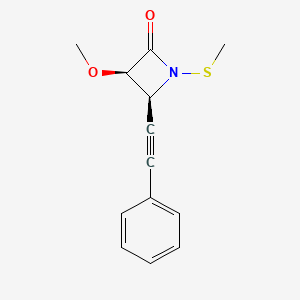![molecular formula C20H13Br3O3S2 B12591800 [4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone CAS No. 647829-89-8](/img/structure/B12591800.png)
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: is an organic compound that features both phenylsulfanyl and tribromomethanesulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl compound with a suitable reagent to form the intermediate.
Introduction of the Tribromomethanesulfonyl Group: The intermediate is then reacted with tribromomethanesulfonyl chloride under controlled conditions to introduce the tribromomethanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale production of the phenylsulfanyl and tribromomethanesulfonyl intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Isolation: Techniques such as crystallization, distillation, and chromatography are used to purify and isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tribromomethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the original compound.
Substitution: Products with substituted functional groups.
Applications De Recherche Scientifique
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, or cellular functions, depending on its specific application.
Comparaison Avec Des Composés Similaires
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: can be compared with other similar compounds:
Similar Compounds: Compounds like [4-(Phenylsulfanyl)phenyl][4-(bromomethanesulfonyl)phenyl]methanone and [4-(Phenylsulfanyl)phenyl][4-(chloromethanesulfonyl)phenyl]methanone.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
647829-89-8 |
|---|---|
Formule moléculaire |
C20H13Br3O3S2 |
Poids moléculaire |
605.2 g/mol |
Nom IUPAC |
(4-phenylsulfanylphenyl)-[4-(tribromomethylsulfonyl)phenyl]methanone |
InChI |
InChI=1S/C20H13Br3O3S2/c21-20(22,23)28(25,26)18-12-8-15(9-13-18)19(24)14-6-10-17(11-7-14)27-16-4-2-1-3-5-16/h1-13H |
Clé InChI |
OMJIAKXVBQUMDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)

![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)


![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
